molecular formula C8H5ClFN B062759 4-chloro-5-fluoro-1H-indole CAS No. 169674-02-6

4-chloro-5-fluoro-1H-indole

Cat. No. B062759
CAS RN: 169674-02-6
M. Wt: 169.58 g/mol
InChI Key: TUYZSKJQXNCPLN-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-chloro-5-fluoro-1H-indole and its derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. A robust synthetic approach for related compounds involves the preparation of key intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate through a multi-step process that includes Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification. This method offers advantages over traditional methodologies by avoiding hazardous species and regioisomeric by-products, and eliminating the need for chromatographic isolations (Mayes et al., 2010). Furthermore, alternative synthetic routes utilizing palladium-catalyzed reactions have been explored for the functionalization and synthesis of indole nuclei, showcasing the versatility and efficiency of modern synthetic strategies (Cacchi & Fabrizi, 2005).

Scientific Research Applications

  • Synthesis of Sertindole : A study optimized the Ullmann reaction step in synthesizing sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole, closely related to 4-chloro-5-fluoro-1H-indole. This improved synthesis method offers advantages such as simple workup, economical production, high yields, and purity of the product (Li, Ma, & Yu, 2011).

  • Catalytic Activity in Synthesis of Derivatives : Nickel ferrite nanoparticles were used as a catalyst in synthesizing various derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, which have applications in anti-oxidant and anti-microbial activities (Rao et al., 2019).

  • Process Development for Antidepressant Drugs : A process for large-scale, chromatography-free preparation of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, an antidepressant drug candidate, was developed. This process involves a Fischer indole synthesis and other steps optimized for safety and efficiency (Anderson et al., 1997).

  • Synthesis and Biological Activity Studies : Another study synthesized and analyzed the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, showcasing the wide range of biological activities of these compounds (Narayana et al., 2009).

  • Synthesis of HIV NNRTI Candidate : The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, was described. The synthesis involved a five-step process with improved yield and selectivity (Mayes et al., 2010).

Safety and Hazards

The safety data sheet for 4-chloro-5-fluoro-1H-indole indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Future Directions

Indole derivatives, including 4-chloro-5-fluoro-1H-indole, have diverse biological activities and have potential for therapeutic applications . They are being explored for their potential in treating various diseases, including cancer, microbial infections, and other disorders .

properties

IUPAC Name

4-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYZSKJQXNCPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469344
Record name 4-chloro-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169674-02-6
Record name 4-Chloro-5-fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169674-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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